molecular formula C6H6ClFN2 B144625 4-Chloro-5-fluorobenzene-1,2-diamine CAS No. 139512-70-2

4-Chloro-5-fluorobenzene-1,2-diamine

Cat. No.: B144625
CAS No.: 139512-70-2
M. Wt: 160.58 g/mol
InChI Key: BSMPRJISGCTCDC-UHFFFAOYSA-N
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Description

4-Chloro-5-fluorobenzene-1,2-diamine, also known as 4-CFBD, is a versatile chemical compound with a wide range of applications in scientific research. It is an organic compound with a molecular formula of C6H6ClFN2 and a molecular weight of 168.58 g/mol. This compound is an important building block for organic synthesis, and it has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology.

Scientific Research Applications

Electrochemical Fluorination in Aromatic Compounds

The study by Horio et al. (1996) delves into the electrochemical fluorination of aromatic compounds, providing insights into the fluorination mechanisms of halobenzenes, including chloro and fluoro-substituted variants. This research is significant in understanding the formation and behavior of compounds like 4-Chloro-5-fluorobenzene-1,2-diamine in electrochemical environments (Horio et al., 1996).

FTIR and FT-Raman Spectral Analysis

Ilango et al. (2008) explored the use of FTIR and FT-Raman spectroscopy in analyzing the properties of chloro and bromo substituted fluoroarenes. This type of analysis is crucial for understanding the structural and vibrational properties of compounds like this compound (Ilango et al., 2008).

Regioselective Ortho-lithiation in Fluoroarenes

Mongin and Schlosser's study (1996) on the deprotonation of fluoroarenes, including those with chlorine or bromine substituents, is crucial for the synthesis of compounds like this compound. Their research highlights the potential of such reactions in organic synthesis and the creation of new chemical entities (Mongin & Schlosser, 1996).

Synthesis of Soluble Fluoro-polyimides

Research by Xie et al. (2001) on synthesizing soluble fluoro-polyimides using fluorine-containing aromatic diamines, like this compound, provides insights into the development of materials with high thermal stability and low moisture absorption. Such research is vital for advancing materials science and engineering (Xie et al., 2001).

Organometallic Chemistry and Catalysis

Pike et al. (2017) discussed the use of partially fluorinated benzenes in organometallic chemistry, highlighting their role as solvents or ligands in transition-metal-based catalysis. The study's findings are relevant to understanding the chemical behavior and applications of this compound in such contexts (Pike et al., 2017).

Safety and Hazards

4-Chloro-5-fluorobenzene-1,2-diamine is considered hazardous . It has GHS07 pictograms and the signal word is "Warning" . The hazard statements are H302-H319 . The precautionary statements are P305+P351+P338 .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds are often used in the synthesis of anti-cancer drugs , suggesting potential targets could be involved in cell proliferation or DNA synthesis.

Mode of Action

Based on its structural similarity to other aromatic compounds, it likely undergoes electrophilic aromatic substitution . In this process, the compound would interact with its targets by donating or accepting electrons, leading to changes in the target’s structure or function .

Biochemical Pathways

Given its potential use in anti-cancer drugs , it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair.

Result of Action

If it is indeed involved in anti-cancer activity as suggested , it may lead to cell cycle arrest, induction of apoptosis, or inhibition of DNA synthesis in cancer cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-fluorobenzene-1,2-diamine. For instance, its stability is affected by storage conditions, with recommendations to keep it in a dark place, sealed, and at a temperature of 2-8°C . Furthermore, the compound’s efficacy could be influenced by factors such as pH, presence of other compounds, and specific conditions within the cellular environment.

Properties

IUPAC Name

4-chloro-5-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMPRJISGCTCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927876
Record name 4-Chloro-5-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132942-81-5, 139512-70-2
Record name 4-Chloro-5-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-fluorobenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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